molecular formula C22H27NO3S B12139732 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide

Cat. No.: B12139732
M. Wt: 385.5 g/mol
InChI Key: GJOKXCQHMHHQJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a benzamide core linked to a tetrahydrothiophene ring with a sulfone group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide typically involves multiple steps, starting with the preparation of the tetrahydrothiophene ring. The ring is then oxidized to introduce the sulfone group. The benzamide core is synthesized separately and then coupled with the tetrahydrothiophene ring under specific reaction conditions, such as the use of coupling reagents and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent quality and efficiency in large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The sulfone group can be further oxidized under strong oxidizing conditions.

    Reduction: The compound can be reduced to modify the sulfone group or other functional groups.

    Substitution: The benzamide core and the tetrahydrothiophene ring can undergo substitution reactions to introduce different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation states of the sulfone group, while reduction can produce different reduced forms of the compound. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a pharmacological agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-methyl-N-[4-(propan-2-yl)benzyl]benzamide include other benzamide derivatives and sulfone-containing molecules. These compounds share structural similarities but may differ in their specific functional groups and overall chemical properties.

Uniqueness

The uniqueness of this compound lies in its combination of a benzamide core with a sulfone-containing tetrahydrothiophene ring. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds, making it a valuable molecule for various research and industrial applications.

Properties

Molecular Formula

C22H27NO3S

Molecular Weight

385.5 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-methyl-N-[(4-propan-2-ylphenyl)methyl]benzamide

InChI

InChI=1S/C22H27NO3S/c1-16(2)19-10-8-18(9-11-19)14-23(20-12-13-27(25,26)15-20)22(24)21-7-5-4-6-17(21)3/h4-11,16,20H,12-15H2,1-3H3

InChI Key

GJOKXCQHMHHQJI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C(=O)N(CC2=CC=C(C=C2)C(C)C)C3CCS(=O)(=O)C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.